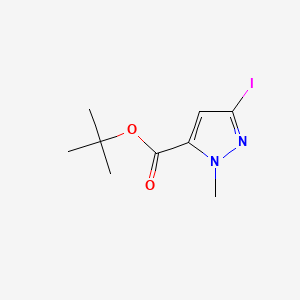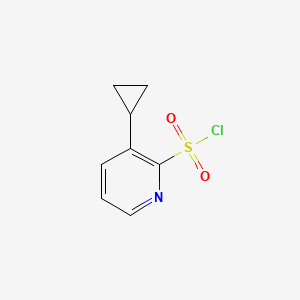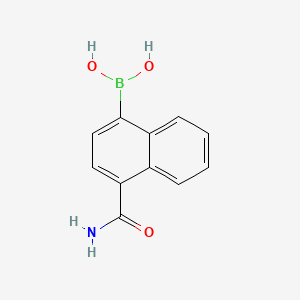
tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate: is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for various applications .
Mécanisme D'action
The mechanism of action of tert-butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate depends on its interaction with specific molecular targets. The iodine atom and the pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-iodo-1-methyl-1H-pyrazole-5-carboxylic acid: Lacks the tert-butyl ester group, making it more polar and less lipophilic.
tert-Butyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate: Contains a chlorine atom instead of iodine, affecting its reactivity and biological activity.
tert-Butyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate: Contains a bromine atom, which has different steric and electronic effects compared to iodine.
Uniqueness: tert-Butyl 3-iodo-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The tert-butyl ester group also enhances its lipophilicity, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C9H13IN2O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
tert-butyl 5-iodo-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-5-7(10)11-12(6)4/h5H,1-4H3 |
Clé InChI |
SUNMZMMTUUAFLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=NN1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclopentyl]carbamate](/img/structure/B13459133.png)
![Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13459137.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![(5R)-5-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13459156.png)
![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)




![Tert-butyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459207.png)
